4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a chlorophenyl group attached to a cyclopenta[d]pyrimidine core
Preparation Methods
The synthesis of 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a chlorophenyl-substituted cyclopentanone with a benzylsulfanyl-substituted pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, such as 2-(BENZYLSULFANYL)-4-CHLOROTHIENO[3,2-D]PYRIMIDINE and other benzylsulfanyl-substituted pyrimidines, 4-(BENZYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE stands out due to its unique cyclopenta[d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17ClN2OS |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H17ClN2OS/c21-15-9-11-16(12-10-15)23-18-8-4-7-17(18)19(22-20(23)24)25-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2 |
InChI Key |
JHGJKPAXSGVHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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